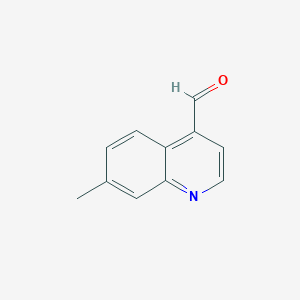

7-Methylquinoline-4-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is a cornerstone in the chemical sciences, primarily due to its widespread presence in natural products, particularly alkaloids, and its versatile applications in medicinal chemistry, drug discovery, and materials science. rsc.orgckthakurcollege.net The quinoline scaffold is considered a "privileged structure" because its derivatives are known to bind to a variety of biological targets, exhibiting a wide range of pharmacological activities. rsc.org

The biological significance of the quinoline nucleus is extensive. It forms the core of numerous approved drugs, including antimalarials like quinine (B1679958) and chloroquine, antibacterials such as ciprofloxacin, and anticancer agents like camptothecin. rsc.orgdurham.ac.uk Its derivatives have been investigated for a vast array of therapeutic applications, including as antiviral, anti-inflammatory, anthelmintic, and antipsychotic agents. ckthakurcollege.netdurham.ac.uk Beyond medicine, quinoline derivatives are integral to the manufacturing of dyes, agrochemicals like pesticides and herbicides, and are used as corrosion inhibitors and solvents in organic synthesis. chemimpex.com

Role of Quinoline Derivatives in Organic Synthesis

The quinoline framework is a fundamental building block in modern organic chemistry, offering a platform for creating complex molecular architectures. chemimpex.comnbinno.com The synthesis of the quinoline ring itself can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which allow for the construction of the core heterocycle from simpler aniline (B41778) precursors. brieflands.com

Once formed, the quinoline ring can be functionalized at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule. This versatility makes quinoline derivatives crucial intermediates in multi-step syntheses. biosynth.com They serve as precursors for a multitude of compounds, from potent pharmaceutical agents to specialized materials like fluorescent probes for biological imaging and components for organic light-emitting diodes (OLEDs). chemimpex.comsmolecule.com The predictable reactivity of the quinoline system allows for strategic modifications to develop novel compounds with enhanced efficacy and specificity for their intended application. nbinno.com

Importance of Formyl Group Functionalization within Heterocyclic Systems

The formyl group (–CHO), the defining feature of an aldehyde, is a highly valuable functional group in the chemistry of heterocyclic systems. Its introduction into a heterocyclic ring, a process known as formylation, significantly enhances the synthetic utility of the parent molecule. The aldehyde's reactivity, particularly the electrophilicity of its carbonyl carbon, makes it a versatile handle for constructing more complex molecular structures. mdpi.com

Formylated heterocycles are key precursors in a variety of synthetic transformations. mdpi.com They readily undergo condensation reactions with nucleophiles such as amines and hydrazines to form Schiff bases and hydrazones, respectively. smolecule.commdpi.com These reactions are fundamental in building larger, more elaborate molecules and are often employed in the synthesis of pharmacologically active compounds. ckthakurcollege.netmdpi.com For example, quinoline-carbaldehydes are used to synthesize novel inhibitors of enzymes crucial for the survival of pathogens like Leishmania donovani, the parasite responsible for leishmaniasis. nih.gov

Contextualization of 7-Methylquinoline-4-carbaldehyde within Substituted Quinoline Chemistry

This compound is a specific derivative that embodies the chemical principles of both its parent scaffolds: 7-methylquinoline (B44030) and quinoline-4-carbaldehyde (B127539). The core structure, 7-methylquinoline, is a well-established building block in organic synthesis, utilized in the creation of pharmaceuticals and fluorescent dyes. chemimpex.com The methyl group at the 7-position influences the electronic properties and steric environment of the benzene portion of the quinoline ring.

The aldehyde function at the 4-position (the "carbaldehyde" part of the name) makes the molecule a reactive intermediate. smolecule.com Quinoline-4-carbaldehyde and its derivatives are recognized as valuable precursors for synthesizing a diverse range of compounds with significant biological activities, including potential antimicrobial and anticancer properties. smolecule.com Therefore, this compound serves as a bifunctional building block, combining the structural features of a methyl-substituted quinoline with the synthetic versatility of an aromatic aldehyde. This positions it as a valuable intermediate for chemists aiming to synthesize complex, targeted molecules in medicinal and materials chemistry.

Overview of Research Domains Pertaining to this compound and Analogues

Research into this compound and its structural analogues spans several key areas of chemical and biomedical science. The primary focus is its use as a synthetic intermediate for creating novel compounds with potential therapeutic value.

Anticancer Research: A major application domain for quinoline derivatives is oncology. rsc.orgmdpi.com Analogues such as 7-chloroquinoline (B30040) hydrazones have demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines. researchgate.net Similarly, quinoline-3-carbaldehyde hydrazones have been investigated as potential anticancer agents. mdpi.com The structural motif of this compound makes it a candidate for developing new compounds to be screened for antiproliferative activity.

Antiparasitic Drug Discovery: Quinoline-carbaldehyde derivatives have been synthesized and identified as novel and specific inhibitors of methionine aminopeptidase (B13392206) 1 (MetAP1) in Leishmania donovani. nih.gov This enzyme is vital for the parasite's survival, making it an attractive drug target. The research demonstrates that small molecules based on the quinoline-carbaldehyde scaffold can be designed to selectively target pathogen-specific enzymes. nih.gov

Materials Science: The inherent fluorescent properties of the quinoline nucleus mean that its derivatives, including 7-methylquinoline, are used in the development of fluorescent probes and dyes for applications like biological imaging. chemimpex.com The carbaldehyde group provides a convenient point of attachment for further chemical modification to create more complex and specialized dye molecules.

While direct and extensive research on this compound itself is not widely published, studies on closely related analogues, such as 7-methyl-8-nitroquinoline, brieflands.com 2-phenylquinoline-7-carbaldehyde, chemicalbook.com and various quinoline-4-carboxamides, nih.gov underscore the scientific interest in this class of compounds for developing new functional molecules.

Compound Data

Below are tables detailing the properties of the primary compound of interest and its parent molecule.

Table 1: this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 4-Formyl-7-methylquinoline |

| CAS Number | N/A |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Appearance | Not specified |

Table 2: 7-Methylquinoline

| Property | Value |

|---|---|

| IUPAC Name | 7-Methylquinoline |

| CAS Number | 612-60-2 |

| Molecular Formula | C₁₀H₉N |

| Molecular Weight | 143.19 g/mol |

| Boiling Point | 258 °C |

| Melting Point | 35-37 °C |

| Appearance | Crystals |

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

7-methylquinoline-4-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c1-8-2-3-10-9(7-13)4-5-12-11(10)6-8/h2-7H,1H3 |

InChI Key |

JENSOWTXGLCJNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)C=O |

Origin of Product |

United States |

Reaction Mechanisms and Transformational Pathways of 7 Methylquinoline 4 Carbaldehyde Analogues

Mechanistic Studies of Formylation Reactions and Regioselectivity

The introduction of a formyl group onto a quinoline (B57606) scaffold, a key step in the synthesis of compounds like 7-methylquinoline-4-carbaldehyde, is often achieved through electrophilic substitution reactions such as the Vilsmeier-Haack reaction. The mechanism and regioselectivity of these reactions are highly dependent on the electronic properties of the quinoline ring system.

The Vilsmeier-Haack reaction involves the use of the Vilsmeier reagent, typically a chloroiminium ion, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). thieme-connect.com This reagent is a potent electrophile that attacks electron-rich aromatic systems. thieme-connect.com The general mechanism for the formylation of an activated aromatic ring involves the electrophilic attack of the Vilsmeier reagent, followed by the formation of a Wheland intermediate (a resonance-stabilized carbocation), and subsequent hydrolysis to yield the aldehyde. thieme-connect.comnih.gov

In the context of quinoline derivatives, the position of formylation is directed by the activating or deactivating nature of the substituents on the ring. For instance, in 8-hydroxyquinoline (B1678124) derivatives, the hydroxyl group is a strong activating group that directs the electrophilic attack to the C5 and C7 positions. nih.gov The presence of an electron-donating group, such as a hydroxyl or dimethylamino group at the C8 position, increases the electron density at both the C5 and C7 positions, making them susceptible to electrophilic substitution. nih.gov This can sometimes lead to double formylation at both positions. nih.gov

Conversely, the presence of electron-withdrawing groups on the electrophile can deactivate the aromatic ring towards further substitution. nih.gov The regioselectivity of the Vilsmeier-Haack reaction can be finely tuned. For example, studies on N-arylacetamides have shown that electron-donating groups at the meta-position facilitate the cyclization to form 2-chloro-3-formylquinolines, demonstrating regioselective synthesis. researchgate.net The presence of electron-releasing substituents on the anilide aromatic ring is often necessary for the Vilsmeier-Haack cyclization to quinolines to proceed efficiently. capes.gov.br

Computational studies have been employed to explain the preferred selectivity in formylation reactions of quinoline derivatives. nih.gov These studies help in understanding the electronic distribution in the transition states and predicting the most likely site of formylation.

Prototropic Tautomerization in Hydroxyquinolinecarbaldehydes

Hydroxyquinolinecarbaldehydes are known to exhibit prototropic tautomerism, a phenomenon involving the migration of a proton between two or more sites within a molecule, leading to a dynamic equilibrium between different tautomeric forms. clockss.org This is particularly relevant for understanding their chemical reactivity and photophysical properties.

Ground-State Tautomeric Equilibria (OH and NH Forms)

In the ground state, hydroxyquinoline derivatives can exist in equilibrium between two main tautomeric forms: the enol (OH) form and the keto (NH or quinonoid) form. researchgate.net The position of this equilibrium is influenced by factors such as the substitution pattern on the quinoline ring and the polarity of the solvent. researchgate.net For instance, studies on 7-hydroxyquinoline-8-carbaldehydes have shown a solvent-dependent equilibrium between the OH and NH tautomers. researchgate.net In some cases, such as with 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde, the NH form is only observed in highly polar or protic media. researchgate.net The relative stability of these tautomers can be investigated using spectroscopic techniques like NMR and UV-vis absorption spectroscopy, as well as computational methods. researchgate.net

| Tautomeric Form | Description |

| OH Form (Enol) | The proton is attached to the oxygen atom of the hydroxyl group. |

| NH Form (Keto/Quinonoid) | The proton has migrated from the hydroxyl group to the nitrogen atom of the quinoline ring, resulting in a keto-like structure. |

Excited-State Hydrogen Atom Transfer (HAT) Processes

Upon photoexcitation, the acidity and basicity of the functional groups in hydroxyquinolines can change significantly, often leading to excited-state intramolecular proton transfer (ESIPT) or hydrogen atom transfer (ESHAT). nih.govresearchgate.net This process is fundamental to the characteristic fluorescence properties of these compounds.

In 8-hydroxyquinoline (8HQ), theoretical studies have shown that the intramolecular hydrogen bond (O-H···N) is significantly strengthened in the S1 excited state. nih.gov This strengthening facilitates the ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, a process that is not favorable in the ground state. nih.gov This excited-state reaction leads to the formation of a keto-tautomer, which is responsible for the observed large Stokes shift in the emission spectra. nih.gov

For 7-hydroxyquinoline (B1418103) (7HQ) clustered with solvent molecules like ammonia (B1221849), the ESHAT reaction has been shown to proceed via a Grotthuss-type mechanism, involving a series of hydrogen atom translocations along a "solvent wire". researchgate.net The reaction can be initiated by vibrational excitation of the solvent wire. researchgate.net Theoretical calculations have indicated that the reaction proceeds through the transfer of a hydrogen atom, involving coupled electron and proton movement, rather than a simple proton translocation. researchgate.net The barriers for this process can be influenced by the composition of the solvent wire; for example, replacing ammonia with water molecules can introduce high barriers, effectively blocking the H-atom transfer. researchgate.net

Conformational Analysis of Quinolyl Carbaldehydes

Identification of Conformer States (e.g., trans and cis)

Quinolyl carbaldehydes can exist as different rotational isomers, or conformers, arising from the rotation around the single bond connecting the carbaldehyde group to the quinoline ring. These are often referred to as cis and trans (or syn and anti) conformers, depending on the orientation of the carbonyl oxygen relative to the quinoline nitrogen or a specific C-H bond. For example, in quinoline-2-carbaldehyde, two nearly isoenergetic conformers, syn and anti, have been identified in the gas phase. researchgate.net Similarly, computational studies on quinoline-4-carbaldehyde (B127539) have identified two stable conformers. nih.gov In one conformer, the oxygen atom of the aldehyde group is oriented towards a hydrogen atom of the quinoline ring, potentially forming a weak intramolecular hydrogen bond. nih.gov

| Conformer | Description |

| trans (or anti) | The carbonyl oxygen of the carbaldehyde group is oriented away from the quinoline nitrogen atom. |

| cis (or syn) | The carbonyl oxygen of the carbaldehyde group is oriented towards the quinoline nitrogen atom. |

Dihedral Angle Dependence on Conformer Stability

The relative stability of the different conformers is dependent on the dihedral angle between the plane of the carbaldehyde group and the plane of the quinoline ring. The planarity or near-planarity of the molecule is often favored to maximize π-conjugation. However, steric interactions can cause deviations from planarity.

In the case of 2-chlorobenzo[h]quinoline-3-carbaldehyde, the benzo[h]quinolinyl fused-ring system is essentially planar, but the formyl group is slightly bent out of this plane, with a C—C—C—O torsion angle of 10.7(4)°. nih.gov For quinoline-4-carbaldehyde, the more stable conformer is the one that allows for the formation of an intramolecular hydrogen bond, which stabilizes that particular orientation. nih.gov The stability of conformers can be influenced by steric hindrance. For instance, in certain chromene- and quinoline-3-carbaldehydes, a large aryl substituent can limit the puckering of the ring, which in turn affects the energy of the transition state and the preference for the formation of a specific isomer. mdpi.com The study of radical anions of thiophen-2,5-dicarbaldehyde also highlights the existence of different rotational isomers, with their relative populations determined by their stability. rsc.org

Intramolecular Carbon-Nitrogen Bond Formation Mechanisms

The formation of the quinoline scaffold often relies on synthetic strategies that culminate in an intramolecular carbon-nitrogen bond formation, establishing the nitrogen-containing heterocyclic ring. While this process is part of the synthesis of the quinoline ring system rather than a reaction of this compound itself, understanding it is crucial to the chemistry of its analogues.

One of the classic methods is the Friedländer Synthesis , which constructs a quinoline backbone through a cascade of condensation reactions. youtube.com This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a ketone or aldehyde with an α-methylene group). The mechanism begins with an intermolecular condensation between the two reactants to form a Schiff base (an imine) or an enamine. This is followed by an intramolecular cyclization, specifically an aldol-type condensation, where the enolate of the ketone attacks the carbonyl group. Subsequent dehydration (elimination of a water molecule) results in the formation of the double bond within the newly formed nitrogen-containing ring, yielding the substituted quinoline. youtube.comyoutube.com

Another significant method is the Camps cyclization , which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com In this reaction, a base abstracts a proton from the methylene group adjacent to the carbonyl, creating an enolate. This enolate then performs an intramolecular nucleophilic attack on the amide carbonyl group. The resulting intermediate undergoes dehydration to yield the final quinolin-4-one product. mdpi.com

These intramolecular cyclizations are powerful tools for creating highly substituted quinolines by varying the starting materials. youtube.com

Condensation Reactions Involving Quinoline Aldehydes

The aldehyde group at the C-4 position of the quinoline ring is a reactive site for various condensation reactions. These reactions are pivotal for extending the molecular framework by forming new carbon-carbon bonds, leading to a diverse array of derivatives, including styryl compounds and products of Michael additions. rsc.orgpsiberg.comorganic-chemistry.org

The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids, known as cinnamic acids and their derivatives. wikipedia.orgbyjus.com When applied to quinoline aldehydes like this compound, this transformation yields styrylquinoline derivatives. The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. libretexts.org

The mechanism proceeds through several steps:

The base (e.g., sodium acetate) abstracts an acidic α-proton from the acid anhydride (e.g., acetic anhydride) to form a resonance-stabilized carbanion (enolate). byjus.comonlineorganicchemistrytutor.com

This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the quinoline-4-carbaldehyde to form a tetrahedral intermediate. onlineorganicchemistrytutor.com

The intermediate is protonated, and subsequent elimination of a water molecule (dehydration) from this aldol-type adduct yields an unsaturated anhydride. byjus.com

Finally, hydrolysis of the anhydride reveals the α,β-unsaturated carboxylic acid product, a styrylquinoline derivative. onlineorganicchemistrytutor.com

This reaction is particularly useful for creating compounds with extended conjugation, which is significant in the development of dyes and pharmacologically active molecules. mdpi.com

Table 1: Perkin Transformation of a Quinoline Aldehyde

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

The Knoevenagel condensation is a highly versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound. mychemblog.comthermofisher.com For quinoline aldehydes, this pathway provides a route to α,β-unsaturated systems that are primed for further reactions. purechemistry.org

The process begins with the Knoevenagel condensation , where a weak base (like piperidine (B6355638) or an ammonium (B1175870) salt) deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). psiberg.commychemblog.com These compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which makes the protons highly acidic. thermofisher.com The resulting carbanion then performs a nucleophilic attack on the quinoline-4-carbaldehyde. An intermediate alcohol is formed, which readily undergoes dehydration to produce a stable, conjugated α,β-unsaturated product, often referred to as a Knoevenagel adduct. rsc.orgpurechemistry.org

This adduct is a potent Michael acceptor . Its electron-deficient double bond is susceptible to nucleophilic attack at the β-position. A subsequent Michael addition can occur if a suitable nucleophile is present. rsc.org This can be part of a planned, one-pot tandem reaction sequence where a second equivalent of the active methylene compound or another nucleophile attacks the intermediate formed from the Knoevenagel condensation. nih.govrsc.org This tandem Knoevenagel condensation-Michael addition cascade is an efficient strategy for building complex molecular architectures from simple precursors. rsc.orgrsc.org

Table 2: Knoevenagel Condensation and Michael Addition Pathway

| Starting Aldehyde | Active Methylene Compound | Knoevenagel Product (Intermediate) | Michael Addition Product |

|---|---|---|---|

| This compound | Malononitrile | 2-(7-methylquinolin-4-ylmethylene)malononitrile | 2-((7-methylquinolin-4-yl)(dicyanomethyl)methyl)malononitrile |

Derivatization and Functionalization Strategies for 7 Methylquinoline 4 Carbaldehyde

Synthesis of Schiff Base Derivatives from Quinolinecarbaldehydes

The condensation of the formyl group of quinolinecarbaldehydes with primary amines provides a straightforward route to Schiff bases, also known as imines. mdpi.commediresonline.org This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with a catalytic amount of acid. mdpi.com The resulting Schiff bases are valuable intermediates and have been investigated for their own biological activities. mdpi.commediresonline.org

The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. mediresonline.org A variety of amines can be employed, leading to a diverse library of Schiff base derivatives. For instance, the reaction of quinoline-3-carbaldehyde with various hydrazides has been reported to produce Schiff bases with potential antioxidant properties. nih.gov Similarly, the condensation of 2-chloroquinoline-3-carbaldehydes with hydrazine (B178648) hydrate (B1144303) has been used to generate precursors for more complex heterocyclic systems. rsc.org

The synthesis of Schiff bases from 7-methylquinoline-4-carbaldehyde would follow a similar protocol. The methyl group at the 7-position can influence the reactivity and properties of the resulting Schiff bases. nih.gov

Table 1: Examples of Schiff Base Synthesis from Quinolinecarbaldehydes

| Quinolinecarbaldehyde Derivative | Amine/Hydrazide | Product | Reference |

| Quinoline-3-carbaldehyde | Quinoline-3-carbohydrazide | Schiff Base Ligands | mdpi.com |

| 2-Oxo-quinoline-3-carbaldehyde | Various Amines | Schiff Base Derivatives | nih.gov |

| 2-Chloroquinoline-3-carbaldehydes | Hydrazine Hydrate | Pyrazolo[3,4-b]quinolin-3-amine precursor | rsc.org |

| 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | bibliomed.org |

Conversion of the Formyl Group into Other Functionalities

The formyl group of this compound is a versatile handle that can be transformed into a wide range of other functional groups, significantly expanding the synthetic utility of this scaffold.

One of the most common transformations is the oxidation of the aldehyde to a carboxylic acid. This can be achieved using various oxidizing agents. A metal-free approach utilizing hypervalent iodine(III) reagents has been developed for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes, and further oxidation to the carboxylic acid is a potential subsequent step. researchgate.net

The aldehyde can also undergo reduction to the corresponding alcohol, 7-methylquinolin-4-yl)methanol. This is typically accomplished using reducing agents like sodium borohydride. rsc.org The resulting alcohol can be further functionalized, for example, by conversion to a mesylate, which can then be displaced by other nucleophiles. rsc.org

Furthermore, the formyl group can participate in various carbon-carbon bond-forming reactions . For example, it can react with organometallic reagents to yield secondary alcohols. durham.ac.uk The aldehyde can also serve as a substrate in reactions like the Perkin condensation to form α,β-unsaturated carbonyl compounds. mdpi.com

Table 2: Representative Conversions of the Formyl Group

| Starting Material | Reagent(s) | Product | Transformation | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Sodium borohydride | (2-Chloroquinolin-3-yl)methanol | Reduction | rsc.org |

| 4-Methylquinolines | Hypervalent iodine(III) reagents | Quinoline-4-carbaldehydes | Oxidation | researchgate.net |

| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Sodium borohydride | (Tetrazolo[1,5-a]quinolin-4-yl)methanol | Reduction | rsc.org |

Synthesis of Quinoline-4-carboxylic Acid Derivatives from Carbaldehydes

The oxidation of this compound provides direct access to 7-methylquinoline-4-carboxylic acid. This transformation is a key step in the synthesis of many biologically active compounds. researchgate.net While direct oxidation is a common route, quinoline-4-carboxylic acids can also be synthesized through multi-component reactions like the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.govsci-hub.se However, the oxidation of a pre-formed quinoline-4-carbaldehyde (B127539) offers a more controlled and often higher-yielding approach, especially for substrates that may not be compatible with the conditions of multi-component reactions. nih.gov

The resulting carboxylic acid can then be converted into a variety of derivatives, such as esters, amides, and acid chlorides, by standard organic chemistry methods. These derivatives are important intermediates for further functionalization and the construction of more complex molecules. For example, the carboxylic acid can be coupled with amines to form amides, a common structural motif in many pharmaceuticals.

Table 3: Synthesis of Quinoline-4-carboxylic Acids

| Reaction | Reactants | Product | Key Features | Reference |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Three-component reaction | nih.govsci-hub.se |

| Oxidation | Quinoline-4-carbaldehyde | Quinoline-4-carboxylic acid | Controlled and often high-yielding | researchgate.net |

Introduction of Cross-Linking Groups for Conjugation

The ability to conjugate this compound to other molecules, such as proteins, peptides, or nucleic acids, is crucial for its application in chemical biology and materials science. korambiotech.com The formyl group itself can be used for conjugation through reductive amination. thermofisher.com In this process, the aldehyde reacts with a primary amine on the target molecule to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. thermofisher.com

Alternatively, the quinoline (B57606) ring can be functionalized with other reactive groups suitable for cross-linking. These cross-linking reagents typically contain at least two reactive ends, one to react with the quinoline and the other to bind to the target molecule. korambiotech.com Common functional groups targeted for cross-linking include primary amines, sulfhydryls, and carboxyls. korambiotech.com For example, a carboxyl group introduced at the 4-position (via oxidation of the carbaldehyde) can be activated and reacted with a primary amine on a target molecule to form a stable amide bond. korambiotech.com

The choice of cross-linker depends on the functional groups present on both the quinoline derivative and the target molecule, as well as the desired length and properties of the linker arm. korambiotech.com

Table 4: Common Cross-Linking Chemistries

| Reactive Group on Quinoline | Reactive Group on Target Molecule | Linkage Formed | Reference |

| Aldehyde (Formyl) | Primary Amine | Secondary Amine (after reduction) | thermofisher.com |

| Carboxylic Acid | Primary Amine | Amide | korambiotech.com |

Formation of Heterocyclic Fused Systems from Quinolinecarbaldehydes

Quinolinecarbaldehydes are valuable precursors for the synthesis of fused heterocyclic systems, where another heterocyclic ring is annulated onto the quinoline core. These fused systems often exhibit unique biological activities and photophysical properties.

The synthesis of pyrrolo[3,4-b]quinolinone systems can be achieved through various synthetic strategies. While direct synthesis from this compound is not explicitly detailed in the provided context, related methodologies suggest potential pathways. For instance, multicomponent reactions involving isatin, diketene, and primary amines have been employed to construct pyrrolo[3,4-c]quinoline-1,3-diones. nih.gov This highlights the utility of condensation and cyclization reactions in building such fused systems. A plausible approach for synthesizing pyrrolo[3,4-b]quinolinones from this compound could involve its reaction with an appropriate nitrogen-containing nucleophile that also bears a group capable of cyclizing to form the pyrrolone ring.

The construction of pyrazolo[3,4-b]quinoline systems from quinoline precursors is a well-established area of research. uj.edu.plmdpi.comnih.gov A common strategy involves the reaction of a 2-chloro-3-formylquinoline with hydrazine or its derivatives. rsc.org The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of hydrogen chloride to afford the pyrazolo[3,4-b]quinoline core. The amino group at the 3-position of the pyrazole (B372694) ring can be derived from the use of hydrazine hydrate.

Specifically, for this compound, a synthetic route would likely first involve the introduction of a suitable leaving group, such as a chlorine atom, at the 3-position and conversion of the methyl group at the 4-position to a formyl group. However, a more direct approach could involve the reaction of a suitably substituted quinoline with a pyrazole-based reactant. For example, the Friedländer condensation of an aminobenzaldehyde with a pyrazolone (B3327878) derivative can yield pyrazolo[3,4-b]quinolines. uj.edu.plmdpi.comnih.gov

Table 5: Synthesis of Fused Heterocyclic Systems

| Fused System | Precursor(s) | Key Reaction Type(s) | Reference(s) |

| Pyrrolo[3,4-c]quinoline-1,3-diones | Isatin, Diketene, Primary Amines | Multicomponent reaction, Condensation, Cyclization | nih.gov |

| Pyrazolo[3,4-b]quinolines | 2-Chloro-3-formylquinolines, Hydrazine | Hydrazone formation, Intramolecular cyclization | rsc.org |

| Pyrazolo[3,4-b]quinolines | Aminobenzaldehydes, Pyrazolones | Friedländer condensation | uj.edu.plmdpi.comnih.gov |

Thiopyrano[2,3-b]quinoline Systems

The synthesis of thiopyrano[2,3-b]quinolines represents an important strategy for creating fused heterocyclic systems with potential biological activities, such as acting as antagonists for metabotropic glutamate (B1630785) receptors and as antioxidants. nih.gov While the direct conversion of this compound to a thiopyrano[2,3-b]quinoline system is not explicitly detailed in the surveyed literature, the synthesis of a structurally related 7-methyl-substituted analogue has been achieved, illustrating a viable synthetic pathway.

A novel method for synthesizing 4H-thiopyrano[2,3-b]quinolines involves a tandem thio-Michael and aza-Morita–Baylis–Hillman reaction. nih.gov This strategy has been successfully employed to produce 4-hydroxy-7-methyl-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde. The reaction commences with a Michael-type addition of a sulfur anion from a mercaptoquinoline derivative to an activated alkyne. nih.gov This is followed by an intramolecular cyclization facilitated by a nucleophile, such as triethylamine, which attacks the activated double bond of the intermediate to form the fused thiopyran ring. nih.gov

The table below outlines the reactants and product for a related synthesis yielding a 7-methyl substituted product.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Mercapto-6-methylquinoline-3-carbaldehyde | 3-Phenyl-2-propynal | 4-Hydroxy-7-methyl-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde | Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction |

This table illustrates the synthesis of a positional isomer to demonstrate the formation of the core heterocyclic system.

This synthetic approach highlights a powerful method for constructing the thiopyrano[2,3-b]quinoline core, which could potentially be adapted for substrates like this compound, pending the synthesis of a suitable mercapto-functionalized precursor.

Precursor Role in the Synthesis of Complex Heterocycles

The aldehyde functional group of this compound is a key handle for its elaboration into more complex heterocyclic structures. Its role as a precursor is primarily demonstrated through condensation reactions with nucleophiles, leading to the formation of new carbon-nitrogen double bonds and subsequent cyclizations.

Research into quinoline-3-carbaldehyde derivatives shows that the aldehyde group reacts smoothly with various hydrazides to form novel hydrazones. mdpi.com This general procedure can be applied to quinoline-4-carbaldehydes. The reaction typically involves heating the quinoline carbaldehyde with an appropriate hydrazide in a solvent like dichloromethane (B109758) or THF, often with a catalytic amount of acetic acid, for several hours. mdpi.com This straightforward condensation yields N'-acylhydrazones, which are themselves complex heterocyclic systems with potential for further modification. mdpi.com

Similarly, studies on the related 4,7-dimethylquinoline-2-carboxaldehyde have shown its utility in synthesizing formazans, another class of complex heterocycles. asianpubs.org This process involves an initial condensation to form a hydrazone, which is then coupled with a diazonium salt to yield the final formazan (B1609692) product. asianpubs.org These examples underscore the versatility of the carbaldehyde group on the quinoline ring system as a reliable anchor point for building diverse and complex molecular architectures.

The table below presents examples of complex heterocycles synthesized from quinoline carbaldehyde precursors, illustrating the potential derivatizations of this compound.

| Precursor Type | Reactant | Resulting Heterocyclic System |

| 2-Substituted Quinoline-3-carbaldehyde | Hydrazides | N'-Acylhydrazones mdpi.com |

| 2-Substituted Quinoline-3-carbaldehyde | Arylsulfonylhydrazides | N'-Sulfonylhydrazones mdpi.com |

| 4,7-Dimethylquinoline-2-carboxaldehyde | Phenylhydrazine, then Diazotized Aniline | 3-Hetarylformazan asianpubs.org |

These derivatization strategies demonstrate the significant role of this compound as a foundational building block in the synthesis of advanced heterocyclic compounds.

Spectroscopic and Structural Characterization of 7 Methylquinoline 4 Carbaldehyde and Analogues

Vibrational Spectroscopy for Functional Group Identification (FTIR, IR)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Infrared (IR) spectroscopy, is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, resulting in a unique spectral fingerprint.

For 7-Methylquinoline-4-carbaldehyde, the IR spectrum is expected to show characteristic absorption bands that confirm the presence of the aldehyde and the substituted quinoline (B57606) core. The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1680-1715 cm⁻¹. The exact position can be influenced by conjugation with the aromatic quinoline ring. Another key indicator for the aldehyde is the C-H stretching vibration of the formyl group, which usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The quinoline ring itself gives rise to a series of complex absorptions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. rsc.org C=C and C=N stretching vibrations within the heterocyclic ring system typically appear in the 1450-1620 cm⁻¹ region. The presence of the methyl group would be indicated by its characteristic C-H stretching and bending vibrations.

In a study of the related compound quinoline-4-carbaldehyde (B127539) (Q4C), FT-IR spectra were recorded and analyzed, providing a basis for comparison. nih.gov For analogues like ethyl 7-chloro-8-methylquinoline-2-carboxylate, IR absorptions have been reported at 1718 cm⁻¹ (C=O) and in the 2900-3100 cm⁻¹ range (C-H stretching). rsc.org Similarly, 8-hydroxyquinoline-7-carbaldehyde (B1296194) shows a strong C=O stretch at 1667 cm⁻¹. mdpi.com These values from analogues support the expected spectral features of this compound.

Table 1: Expected FTIR/IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Aldehyde | C-H Stretch | ~2720, ~2820 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

In the ¹H NMR spectrum of this compound, each unique proton in the molecule gives rise to a signal with a specific chemical shift (δ), integration (proportional to the number of protons), and multiplicity (splitting pattern).

The most downfield signal is expected for the aldehyde proton (-CHO), typically appearing between δ 9.5 and 10.5 ppm due to the strong deshielding effect of the carbonyl group. mdpi.comchemicalbook.com For the parent quinoline-4-carbaldehyde, this proton resonates at approximately 10.50 ppm. chemicalbook.com The protons on the quinoline ring are expected in the aromatic region, from δ 7.0 to 9.2 ppm. Their exact shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the nitrogen atom and the electron-withdrawing aldehyde group. For instance, the proton at the C2 position is often the most deshielded in the ring system. chemicalbook.com

The methyl group (-CH₃) at the C7 position would produce a characteristic singlet (as it has no adjacent protons to couple with) in the upfield region of the spectrum, likely around δ 2.5 ppm. This is consistent with data from related methyl-substituted quinolines, such as 2,7-dimethylquinoline, where the C7-methyl signal appears at δ 2.55 ppm. rsc.org

Table 2: Predicted and Comparative ¹H NMR Chemical Shifts (ppm)

| Proton Position | Quinoline-4-carbaldehyde chemicalbook.com | 2,7-Dimethylquinoline rsc.org | Predicted this compound |

|---|---|---|---|

| 4-CHO | ~10.50 | - | ~10.50 |

| 7-CH₃ | - | 2.55 | ~2.55 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and is expected to resonate far downfield, typically in the range of δ 190-200 ppm. mdpi.com The carbons of the quinoline ring will appear between δ 120 and 150 ppm. The carbon atom attached to the nitrogen (C2 and C8a) and the carbon bearing the aldehyde group (C4) would have distinct chemical shifts. The methyl carbon is expected to give a signal in the upfield region, around δ 20-25 ppm. rsc.org

For comparison, ¹³C NMR data for quinoline-7-carbaldehyde (B1225660) shows the carbonyl carbon at δ 192.3 ppm and the aromatic carbons in the δ 120-150 ppm range. chemicalbook.com Data from various methylquinoline and quinoline carboxylate analogues further support these predicted ranges. rsc.orgrsc.org

Table 3: Predicted and Comparative ¹³C NMR Chemical Shifts (ppm)

| Carbon Position | Quinoline-7-carbaldehyde chemicalbook.com | 2,7-Dimethylquinoline rsc.org | Predicted this compound |

|---|---|---|---|

| Aldehyde C=O | 192.3 (at C7) | - | ~192 |

| Methyl C | - | 24.3 (at C7) | ~22-25 |

To unambiguously assign all proton and carbon signals, especially for the complex aromatic region of the quinoline ring, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons around the rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons that are two or three bonds away. This would definitively link the aldehyde proton (4-CHO) to the C4 carbon of the ring, and the methyl protons (7-CH₃) to the C7 carbon, confirming the substitution pattern. Studies on related hydroxyquinoline-carbaldehydes have utilized these techniques for complete structural assignment. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS, GC-MS, EIMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₁₁H₉NO, Molecular Weight: 171.19 g/mol ), the Electron Ionization Mass Spectrum (EIMS) would be expected to show a prominent molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 171. The aromatic nature of the quinoline ring provides stability, generally leading to a relatively intense molecular ion peak. libretexts.org

The fragmentation pattern provides structural clues. Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical (H˙): This leads to a significant [M-1]⁺ peak at m/z 170.

Loss of the formyl radical (˙CHO): This results in an [M-29]⁺ peak at m/z 142. mdpi.com

Loss of carbon monoxide (CO): Following the loss of a hydrogen atom, the resulting ion can lose CO, leading to an [M-1-28]⁺ peak.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₉NO). This is a critical step in confirming the identity of a newly synthesized compound. HRMS has been used extensively in the characterization of quinoline derivatives. rsc.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates components of a mixture before they are introduced to the mass spectrometer. This method is widely used for the analysis and identification of quinoline derivatives and their isomers in various samples. mdpi.comresearchgate.netcore.ac.uk It would be the ideal method to confirm the purity of a this compound sample and to distinguish it from other isomers.

Analysis of Preferential Fragmentation Patterns

The fragmentation of quinoline derivatives under electron ionization mass spectrometry (EI-MS) is heavily influenced by the nature and position of substituents on the quinoline ring. chempap.org For this compound, the fragmentation pathways can be inferred from the behavior of related quinoline carbaldehydes and substituted quinolines.

The molecular ion peak (M⁺) is expected to be prominent, reflecting the stability of the aromatic quinoline system. chempap.org General fragmentation patterns for aldehydes often involve the loss of a hydrogen atom (H·) from the formyl group, resulting in an [M-1]⁺ ion, or the loss of the entire formyl radical (·CHO), leading to an [M-29]⁺ fragment. libretexts.org

Studies on related quinoline-4-carboxylic acids show that a primary fragmentation step is the loss of the substituent at the 4-position. chempap.orgchempap.org For quinoline carbaldehydes, this can manifest as the elimination of a carbon monoxide (CO) molecule, a common fragmentation for aldehydes, which would produce an [M-28]⁺ ion. mdpi.com Research on various hydroxyquinoline carbaldehydes confirms that the loss of CO is a dominant pathway, often resulting in the base peak. mdpi.com

Following initial losses from the substituent, the quinoline ring itself undergoes characteristic fragmentation. The most significant of these is the expulsion of a molecule of hydrogen cyanide (HCN), a hallmark of quinoline fragmentation that yields a stable ion. chempap.orgrsc.org The loss of the methyl group at the 7-position as a methyl radical ([M-15]⁺) is also a plausible pathway. nih.gov

Based on these principles, the preferential fragmentation patterns for this compound (molar mass: 171.19 g/mol ) are summarized below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (mass/charge ratio) | Neutral Loss |

|---|---|---|---|

| [M]⁺ | This compound radical cation | 171 | - |

| [M-1]⁺ | Loss of H from aldehyde | 170 | H |

| [M-28]⁺ | Loss of CO from aldehyde | 143 | CO |

| [M-29]⁺ | Loss of CHO group | 142 | CHO |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

The electronic absorption spectra of quinoline derivatives are characterized by multiple bands in the UV-Vis region, arising from π→π* transitions within the bicyclic aromatic system. acs.org The exact position and intensity of these bands are sensitive to substitution patterns and the solvent used. acs.orgresearchgate.net

For quinoline carbaldehydes, the spectrum typically shows several distinct absorption maxima. mdpi.com While specific data for this compound is not detailed in the available literature, analysis of structurally similar compounds, such as various hydroxy- and chloro-substituted quinoline carbaldehydes, provides a representative profile. These analogues exhibit strong absorption bands in the range of 200-450 nm. mdpi.com For instance, 2-chloro-8-hydroxyquinoline-7-carbaldehyde in methanol (B129727) displays multiple peaks, indicating the complex electronic transitions of the substituted quinoline chromophore. mdpi.com

Table 2: Representative UV-Vis Absorption Data for Analogous Quinoline Carbaldehydes in Methanol. mdpi.com

| Compound | λmax [nm] (log ε) |

|---|---|

| 2-Chloro-8-hydroxyquinoline-7-carbaldehyde | 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09) |

| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | 452 (2.88), 426 (3.04), 358 (3.51), 291 (3.88), 270 (4.37), 246 (4.05), 207 (4.35) |

Many quinoline derivatives are known to be fluorescent. researchgate.netwikipedia.org Quinine (B1679958), a well-known natural product containing a quinoline moiety, is highly fluorescent and is even used as a fluorescence standard. wikipedia.org The fluorescence properties, including quantum yield and emission wavelength, are highly dependent on the molecular structure and environment. wikipedia.orgnih.gov For instance, complexes of 5-chloro-8-hydroxyquinoline (B194070) exhibit intense luminescence, with emission energies that vary depending on the coordinated metal ion. nih.gov It is expected that this compound would also exhibit fluorescence, likely with an emission maximum in the blue region of the spectrum, characteristic of many quinoline compounds.

X-ray Crystallography for Solid-State Structure Determination

While a specific, publicly available crystal structure for this compound was not identified, significant insights into its solid-state conformation can be derived from theoretical studies and crystallographic analyses of closely related compounds, particularly quinoline-4-carbaldehyde. researchgate.netnih.govresearchgate.net

The quinoline ring system itself is planar. The key structural variable in the solid state is the conformation of the carbaldehyde group at the C4 position relative to the quinoline ring. Theoretical calculations performed on quinoline-4-carbaldehyde show the existence of two stable conformers (rotamers). nih.govresearchgate.net

In the more stable conformer, the carbonyl oxygen of the aldehyde is oriented toward the C5 hydrogen of the quinoline ring, allowing for the formation of a weak intramolecular C-H···O hydrogen bond. This interaction stabilizes the conformation, making it the likely ground state in the solid phase. nih.gov The second, less stable conformer has the carbonyl oxygen oriented away from the ring. The planarity between the aldehyde group and the quinoline ring is crucial for maximizing π-conjugation. The solid-state structure of this compound is expected to adopt this more stable, planar conformation.

Computational and Theoretical Investigations of 7 Methylquinoline 4 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties such as geometries, energies, and vibrational frequencies.

Geometry Optimization and Minimum Energy Structures

The first step in most computational studies is geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For quinoline (B57606) derivatives, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

While specific optimization data for 7-Methylquinoline-4-carbaldehyde is not extensively published, studies on analogous compounds like 2-Chloro-7-Methylquinoline-3-carbaldehyde demonstrate the methodology. dergipark.org.tr Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can calculate the optimized geometric parameters. dergipark.org.tr This process would reveal a nearly planar quinoline ring system, characteristic of aromatic compounds, with the methyl and carbaldehyde groups positioned in the plane of the ring to minimize steric hindrance. mdpi.com The optimization process is crucial as the accuracy of all other calculated properties depends on locating the correct minimum energy structure. rsc.org

Conformer Stability and Energy Differences (e.g., trans vs. cis)

The aldehyde group (-CHO) attached to the quinoline ring can rotate around the C-C single bond, leading to the existence of different conformers. These are typically referred to as trans (or anti) and cis (or syn), based on the orientation of the carbonyl C=O bond relative to the adjacent C-C bond in the quinoline ring.

Theoretical investigations on the structurally similar 2-Chloro-7-Methylquinoline-3-carbaldehyde have shown that two stable conformers, a trans and a cis form, can exist. dergipark.org.tr By performing a potential energy surface scan of the relevant dihedral angle, these two minimum energy structures can be identified. DFT calculations, including zero-point vibrational energy (ZPVE) corrections, can then determine their relative stabilities. For 2-Chloro-7-Methylquinoline-3-carbaldehyde, the trans conformer was found to be more stable than the cis conformer. dergipark.org.tr A similar relationship is expected for this compound, where one conformer will be energetically favored.

Table 1: Calculated Energy Difference Between Conformers of an Analogous Quinoline Carbaldehyde Data based on 2-Chloro-7-Methylquinoline-3-carbaldehyde.

| Conformer | Relative Energy (kJ mol⁻¹) | Stability |

| trans | 0.00 | More Stable |

| cis | 14.60 | Less Stable |

Source: Data adapted from computational studies on 2-Chloro-7-Methylquinoline-3-carbaldehyde. dergipark.org.tr

Prediction of Preferred Selectivity in Synthetic Transformations

DFT is a valuable tool for predicting the outcome of chemical reactions by analyzing the electronic properties of the reactants. For the synthesis of quinoline carbaldehydes, such as through formylation reactions, computational studies can explain and predict the regioselectivity. mdpi.com

The preferred sites for electrophilic attack, like in Vilsmeier-Haack or Reimer-Tiemann formylation, can be predicted by analyzing reactivity descriptors derived from DFT. mdpi.com These descriptors include parameters like local softness and Fukui functions, which indicate the most nucleophilic positions on the quinoline ring. For instance, computational studies on the formylation of various quinoline derivatives have been successfully used to explain why the reaction occurs at specific positions (e.g., C5 or C7) based on the calculated charge distributions and frontier molecular orbital densities of the substrate. mdpi.com This predictive power is crucial for designing efficient synthetic routes and avoiding the formation of unwanted isomers.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is widely used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, and to analyze the nature of electronic transitions. rsc.org

Excitation Energies and Oscillator Strengths

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by determining the energies of vertical transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths (f). The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring upon absorption of light.

For 2-Chloro-7-Methylquinoline-3-carbaldehyde, TD-DFT calculations have been performed to analyze its electronic transitions. dergipark.org.tr The results show several possible excitations, with the nature of the transition (e.g., n→π* or π→π*) and its intensity (oscillator strength) being determined. A similar approach for this compound would yield its theoretical UV-Vis spectrum, identifying the wavelengths of maximum absorption (λₘₐₓ).

Table 2: Selected Calculated Vertical Excitation Energies and Oscillator Strengths for Conformers of an Analogous Quinoline Carbaldehyde Data based on 2-Chloro-7-Methylquinoline-3-carbaldehyde calculated at the TD-DFT/B3LYP/6-311++G(d,p) level.

| Conformer | Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| trans | S₁ | 3.65 | 0.0000 | HOMO-1 → LUMO |

| S₂ | 3.75 | 0.0001 | HOMO → LUMO | |

| S₃ | 4.19 | 0.1116 | HOMO → LUMO+1 | |

| cis | S₁ | 3.79 | 0.0000 | HOMO-1 → LUMO |

| S₂ | 3.84 | 0.0001 | HOMO → LUMO | |

| S₃ | 4.19 | 0.1098 | HOMO → LUMO+1 |

Source: Data adapted from computational studies on 2-Chloro-7-Methylquinoline-3-carbaldehyde. dergipark.org.tr

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic properties. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red shift (longer wavelength) in the absorption spectrum. researchgate.net In DFT studies, the HOMO and LUMO energies are calculated, and their electron density distributions are visualized. For quinoline derivatives, the HOMO is typically a π-orbital delocalized over the bicyclic ring system, while the LUMO is a π*-orbital. In a study of 2-Chloro-7-Methylquinoline-3-carbaldehyde, the HOMO orbitals were found to be localized primarily on the quinoline rings, while the LUMO orbitals were distributed over the entire molecule. dergipark.org.tr The main electronic transitions often involve the promotion of an electron from the HOMO to the LUMO. dergipark.org.tr

Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap for Conformers of an Analogous Quinoline Carbaldehyde Data based on 2-Chloro-7-Methylquinoline-3-carbaldehyde.

| Conformer | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| trans | -6.65 | -2.90 | 3.75 |

| cis | -6.67 | -2.83 | 3.84 |

Source: Data adapted from computational studies on 2-Chloro-7-Methylquinoline-3-carbaldehyde. dergipark.org.tr

Applications of 7 Methylquinoline 4 Carbaldehyde As a Synthetic Precursor

Building Block for Complex Heterocyclic Architectures

The aldehyde functional group in 7-Methylquinoline-4-carbaldehyde is a key handle for constructing more elaborate molecular structures. It readily participates in condensation reactions with various nucleophiles, leading to the formation of larger, more complex heterocyclic systems. For instance, reaction with hydrazines can yield quinoline-hydrazone derivatives. These hydrazones can serve as intermediates themselves, undergoing further cyclization to form fused heterocyclic rings like triazoles.

One notable synthetic route involves the reaction of a quinoline (B57606) carbaldehyde with hydrazides to form N'-acylhydrazones. Research has shown that starting with a related compound, 2-chloroquinoline-3-carbaldehyde, it can be converted first to a 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde intermediate. iipseries.org This intermediate is then reacted with various benzohydrazides to produce a series of N'-[(2-(1H-1,2,4-triazol-1-yl)quinolin-3-yl)methylene]benzohydrazides, which are complex heterocyclic molecules with potential biological activity. iipseries.org Similarly, the aldehyde group can be used in multi-component reactions to build diverse quinoline-based scaffolds. chemicalbook.com The reactivity of the aldehyde allows for its conversion into other functional groups or for it to act as an electrophilic site in cyclization reactions, making it a cornerstone in the synthesis of novel heterocyclic compounds.

Table 1: Examples of Heterocyclic Synthesis from Quinoline Carbaldehydes

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Chloroquinoline-3-carbaldehyde | 1,2,4-Triazole (B32235), then various hydrazides | Quinoline-triazole-hydrazone conjugates | iipseries.org |

| 2-Aminoacetophenone, Aldehyde | Diethyl phosphate (B84403) (DEP) | 2,3-Dihydroquinolin-4(1H)-ones | nih.gov |

| Quinoline Carbaldehyde | Tosylhydrazine | Quinoline-fused triazolo-azepines | nih.gov |

| 8-Hydroxyquinoline (B1678124) | Chloroform (B151607), NaOH (Reimer-Tiemann) | 8-Hydroxyquinoline-5-carbaldehyde | rsc.org |

Intermediate in the Synthesis of Quinoline-Based Bioactive Scaffolds

The quinoline ring is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. iipseries.orgacs.org this compound serves as a key intermediate for creating novel quinoline derivatives with potential therapeutic applications.

By modifying the aldehyde group, chemists can synthesize libraries of related compounds for biological screening. For example, a study focused on developing new treatments for leishmaniasis utilized quinoline-carbaldehyde derivatives to create novel inhibitors of the enzyme Methionine aminopeptidase (B13392206) 1 in Leishmania donovani. scielo.br Screening of these newly synthesized compounds led to the identification of two specific derivatives, HQ14 and HQ15, as potent and selective inhibitors of the parasite's enzyme, highlighting the utility of the carbaldehyde precursor in drug discovery. scielo.br

In another study, quinoline-3-carbaldehyde was used to synthesize a series of hydrazones. While derivatives containing a 1,2,4-triazole ring were inactive, those incorporating a benzotriazole (B28993) moiety demonstrated significant growth-inhibitory effects against cancer cells, with IC50 values in the low micromolar range. iipseries.org These findings underscore the importance of the carbaldehyde as a starting point for generating bioactive molecules, where slight structural modifications can lead to profound differences in biological function.

Table 2: Bioactive Scaffolds from Quinoline Carbaldehyde Precursors

| Precursor Type | Target Application | Result | Reference |

| Quinoline-carbaldehyde derivatives | Antileishmanial Agents | Identification of specific inhibitors (HQ14, HQ15) for Leishmania donovani MetAP1. | scielo.br |

| Quinoline-3-carbaldehyde hydrazones | Anticancer Agents | Benzotriazole-containing derivatives showed significant cytotoxic effects on cancer cell lines. | iipseries.org |

| [2,3′-Biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs | Antibacterial Agents | Several synthesized compounds showed good antibacterial activity compared to ciprofloxacin. | chemicalbook.com |

Precursor for the Development of Optically Driven Molecular Switches

The development of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli like light, is a major goal in materials science and nanotechnology. This compound is a promising precursor for such systems due to its chemical functionality.

While specific studies detailing the use of this compound for this purpose are not prevalent, the synthesis of quinoline derivatives with tunable photophysical properties is an active area of research. acs.orgnih.gov The fundamental chemical transformations required are well-established, positioning the compound as an ideal candidate for creating novel photoresponsive materials. The quinoline core itself possesses inherent fluorescence and electronic properties that can be modulated by the geometric switching of an attached Schiff base, making it a highly attractive scaffold for designing advanced molecular devices. scielo.brnih.gov

Formation of Organometallic Complexes for Catalytic Applications (via Methylquinoline Analogues)

While this compound is valued for its aldehyde group, its structural analogues, particularly 8-methylquinoline (B175542), are highly effective ligands in organometallic chemistry and catalysis. The nitrogen atom of the quinoline ring and the adjacent methyl group work in concert to form stable chelate rings with transition metals.

This is powerfully demonstrated in the formation of palladacycles from 8-methylquinoline. The process involves the activation of a C(sp³)–H bond of the methyl group by a palladium center, leading to a stable, five-membered cyclometallated complex. nih.govnih.gov These 8-methylquinoline palladacycles have proven to be exceptionally stable and highly efficient catalysts for carbon-carbon bond-forming reactions, such as the Heck vinylation of aryl halides. nih.gov The presence of the chelating nitrogen atom in 8-methylquinoline facilitates the formation of these cyclometallated complexes with a variety of transition metals, making it an ideal substrate for creating functionalized quinolines through catalytic C-H activation. nih.govnih.gov

This application showcases the versatility of the methylquinoline framework. Although the catalytic complex is formed with the 8-methyl analogue, it highlights the potential of substituted quinolines as ligands in homogeneous catalysis, a field crucial for modern synthetic organic chemistry.

Table 3: Catalytic Applications of Methylquinoline Analogues

| Methylquinoline Analogue | Metal | Complex Type | Catalytic Application | Reference |

| 8-Methylquinoline | Palladium (Pd) | Cyclopalladated Complex (Palladacycle) | Heck Vinylation | nih.gov |

| 8-Methylquinoline | Rhodium (Rh), Iridium (Ir), Ruthenium (Ru), Cobalt (Co) | Cyclometallated Complexes | C(sp³)–H Bond Functionalization (e.g., Alkenylation, Arylation) | nih.govnih.gov |

Future Research Directions and Challenges in 7 Methylquinoline 4 Carbaldehyde Chemistry

Development of Novel and Green Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and complex purification processes. acs.org A primary challenge and a significant area for future research is the development of novel and environmentally benign synthetic routes to 7-methylquinoline-4-carbaldehyde.

Key Research Objectives:

Exploration of Green Catalysts: The use of nanocatalysts and recyclable catalysts presents a promising avenue for greener synthesis. acs.org Research should focus on designing and applying novel nanocatalysts that can facilitate the synthesis of this compound with high efficiency and selectivity, while also allowing for easy recovery and reuse of the catalyst. acs.org

Alternative Solvents: The development of synthetic protocols that utilize greener solvents, such as deep eutectic solvents (DESs), is crucial. nih.gov For instance, a mixture of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid has been successfully used as a medium for the synthesis of other quinoline derivatives. nih.gov Future work could adapt such systems for the synthesis of this compound.

| Synthetic Approach | Potential Advantages |

| Nanocatalysis | High efficiency, recyclability, selectivity. acs.org |

| Deep Eutectic Solvents | Environmentally benign, potential for improved reaction rates. nih.gov |

| One-Pot Synthesis | Reduced waste, lower cost, improved efficiency. acs.org |

Exploration of Underutilized Reaction Pathways and Mechanistic Insights

While the aldehyde functionality of this compound is a key feature for various synthetic transformations, there is considerable scope to explore underutilized reaction pathways and gain deeper mechanistic insights.

Areas for Future Investigation:

C-H Functionalization: Direct functionalization of the C-H bonds of the methyl group or the quinoline ring offers a powerful and atom-economical approach to new derivatives. Research into selective C(sp³)–H functionalization of the methyl group could lead to novel compounds without the need for pre-functionalized starting materials. researchgate.net

Aldehyde Deformylation: Understanding the mechanism of aldehyde deformylation is crucial for controlling reaction outcomes. mdpi.com Studies on the oxidative deformylation of aldehydes, potentially catalyzed by biomimetic systems, could reveal new pathways and allow for the selective conversion of this compound to other valuable quinoline derivatives. mdpi.com

Condensation Reactions: The methyl group at the 7-position can potentially participate in base-catalyzed condensation reactions, such as the Perkin transformation, to yield styryl-type compounds. mdpi.com A systematic investigation of these reactions could expand the synthetic utility of this compound.

| Reaction Pathway | Potential Outcome |

| C-H Functionalization | Direct synthesis of novel derivatives. researchgate.net |

| Aldehyde Deformylation | Selective conversion to other quinoline compounds. mdpi.com |

| Condensation Reactions | Formation of styryl-type quinoline derivatives. mdpi.com |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool to predict the reactivity, selectivity, and properties of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide invaluable insights.

Future Research Focus:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the detailed mechanisms of reactions involving this compound. This can help in understanding the factors that control regioselectivity and stereoselectivity.

Prediction of Properties: Computational models can be used to predict the electronic, optical, and photophysical properties of novel derivatives of this compound. This predictive capability can aid in the rational design of molecules with specific desired characteristics for applications in materials science and medicinal chemistry.

Catalyst Design: Computational screening of potential catalysts for the synthesis of this compound can help identify the most promising candidates for experimental investigation, thereby saving time and resources.

Design of Responsive Molecular Systems Incorporating the this compound Moiety

The unique electronic and structural features of the quinoline scaffold make it an attractive component for the design of "smart" or responsive molecular systems. Incorporating the this compound moiety into larger molecular architectures could lead to materials with novel functions.

Promising Research Avenues:

Chemosensors: The aldehyde group can be readily converted into various functional groups that can act as binding sites for specific analytes. The quinoline core can serve as a fluorophore or chromophore, allowing for the development of chemosensors where the binding event is signaled by a change in color or fluorescence.

Stimuli-Responsive Materials: The this compound unit can be incorporated into polymers or hydrogels to create materials that respond to external stimuli such as pH, temperature, or light. mdpi.com For example, the nitrogen atom in the quinoline ring can be protonated at low pH, leading to changes in the material's properties. mdpi.com

Molecular Switches: The reversible reactions of the aldehyde group, or photoinduced transformations of the quinoline ring, could be harnessed to create molecular switches that can be toggled between two or more states with different properties.

| Responsive System | Potential Application | Underlying Principle |

| Chemosensors | Environmental monitoring, medical diagnostics | Analyte binding to a functionalized aldehyde derivative leading to a change in the optical properties of the quinoline core. |

| Stimuli-Responsive Polymers | Drug delivery, smart coatings | Changes in pH or temperature affecting the protonation state or conformation of the incorporated quinoline moiety. mdpi.com |

| Molecular Switches | Molecular electronics, data storage | Reversible chemical or photochemical reactions of the this compound unit. |

Q & A

Basic: What are the standard synthetic routes for 7-Methylquinoline-4-carbaldehyde, and how can their efficiency be evaluated?

Methodological Answer:

The synthesis of this compound can be adapted from protocols used for analogous quinoline derivatives. For example, a Wittig-olefination–Claisen rearrangement approach (Scheme 1 in ) has been employed for 3-methylquinoline-4-carbaldehyde synthesis. Key steps include:

- Wittig reaction using Ph₃P⁺CH₂OCH₂CH=CHCH₃Cl⁻ and t-BuOK in dry THF at 0°C.

- Thermal Claisen rearrangement in refluxing xylene.

Efficiency is evaluated by comparing yields, purity (via HPLC or NMR), and scalability. Alternative methods, such as Skraup or Friedländer syntheses (), may be explored, with optimization focusing on reducing side products and reaction time .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (δ ~9.8–10.0 ppm) and methyl group integration.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₂H₁₁NO).

- X-ray Crystallography : Single-crystal analysis using SHELXL ( ) resolves the planar quinoline structure and substituent positions. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain diffraction-quality crystals .

Basic: How can researchers design biological activity assays for this compound?

Methodological Answer:

Based on structurally similar compounds ( ):

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Neuroprotective Studies : For Alzheimer’s-related research, assess acetylcholinesterase inhibition via Ellman’s method ( ). Controls should include positive standards (e.g., donepezil) and solvent blanks .

Advanced: How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., bacterial gyrase or β-amyloid).

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at position 7) with bioactivity using regression models.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS. Validate predictions with in vitro assays .

Advanced: How should researchers address contradictions in reported biological activities of quinoline derivatives?

Methodological Answer:

- Meta-Analysis : Systematically review literature (e.g., vs. 19) to identify variables like assay conditions, cell lines, or compound purity.

- Dose-Response Curves : Replicate studies with standardized protocols (e.g., fixed incubation times, consistent DMSO concentrations).

- Mechanistic Studies : Use CRISPR-edited cell lines or enzyme knockout models to isolate target pathways .

Advanced: What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Catalyst Optimization : Replace traditional bases (e.g., t-BuOK) with organocatalysts to reduce side reactions.

- Microwave-Assisted Synthesis : Accelerate Claisen rearrangement steps ( ) while improving yield by 15–20%.

- In-line Purification : Integrate flash chromatography or continuous-flow systems to isolate intermediates .

Advanced: How can coordination chemistry studies enhance applications of this compound?

Methodological Answer:

- Metal Complex Synthesis : React with transition metals (e.g., Cu(II), Ru(II)) under inert conditions. Characterize using ESI-MS and UV-Vis spectroscopy.

- Antibacterial Synergy : Test metal complexes ( ) for enhanced activity against drug-resistant strains via checkerboard assays.

- Stability Studies : Monitor complex degradation in physiological buffers (pH 7.4) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.